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Compound of Interest

Compound Name:

N-(2-

Chlorophenyl)benzenesulfonamid

e

CAS No.: 21226-30-2

Cat. No.: B1606841 Get Quote

Executive Summary
N-(2-Chlorophenyl)benzenesulfonamide represents a critical structural scaffold in medicinal

chemistry, serving as a model for exploring sulfonamide-based pharmacophores. Its

significance lies in the unique electronic and steric environment introduced by the ortho-

chlorine substituent, which influences molecular conformation, crystal packing, and biological

binding affinity.

This guide provides a comprehensive technical analysis of the molecule, synthesizing

experimental crystallographic data, spectroscopic signatures, and computational electronic

structure calculations (DFT).[1][2][3] It is designed to serve as a foundational reference for

researchers developing next-generation sulfonamide derivatives targeting carbonic anhydrase

inhibition, antimicrobial activity, or anticancer pathways.

Molecular Architecture & Synthesis[4][5]
Synthetic Pathway
The synthesis of N-(2-Chlorophenyl)benzenesulfonamide follows a nucleophilic substitution

mechanism under Schotten-Baumann conditions. The reaction involves the attack of the aniline

nitrogen on the electrophilic sulfur of the sulfonyl chloride.
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Reaction Scheme:

Experimental Protocol
Reagents: 2-Chloroaniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Pyridine

(solvent/base) or Triethylamine/DCM.

Procedure:

Dissolve 2-chloroaniline in dry pyridine at 0°C.

Add benzenesulfonyl chloride dropwise to control the exotherm.

Stir at room temperature for 4–6 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).

Quench the reaction mixture into ice-cold water/HCl (10%) to precipitate the product and

remove excess pyridine.

Purification: Recrystallize from Ethanol/Water (9:1) to obtain colorless prism-like crystals.

Yield Optimization: Maintaining anhydrous conditions is critical to prevent the hydrolysis of

benzenesulfonyl chloride to benzenesulfonic acid.
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Figure 1: Step-by-step synthetic workflow for high-purity isolation.

Spectroscopic Validation
Accurate characterization requires identifying specific vibrational modes and magnetic

environments modified by the electron-withdrawing chlorine atom and the sulfonyl group.
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Infrared Spectroscopy (FT-IR)
The sulfonamide moiety exhibits characteristic symmetric and asymmetric stretching vibrations.

The ortho-chloro substitution often shifts the N-H stretch due to intramolecular hydrogen

bonding.

Functional Group
Frequency (

)
Assignment

N-H Stretch
Sharp band; lowered

frequency indicates H-bonding.

C-H (Aromatic) Weak intensity.

SO

(Asymmetric)

Strong, characteristic sulfonyl

peak.

SO

(Symmetric)
Strong, sharp peak.

S-N Stretch Moderate intensity.

C-Cl Stretch
Characteristic of the 2-

chlorophenyl ring.

Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-

, 400 MHz):

9.8 - 10.2 ppm (s, 1H, NH): The sulfonamide proton is highly deshielded. The exact position
varies with concentration (intermolecular H-bonding) and solvent.

7.8 - 7.9 ppm (d, 2H):Ortho-protons of the benzenesulfonyl ring (deshielded by SO

).

7.5 - 7.7 ppm (m, 3H):Meta/Para-protons of the benzenesulfonyl ring.
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7.1 - 7.5 ppm (m, 4H): Protons of the 2-chlorophenyl ring. The proton adjacent to the chlorine
is distinct due to steric and electronic effects.

Crystallographic Insight (Solid State)
X-ray diffraction (XRD) analysis reveals that N-(2-Chlorophenyl)benzenesulfonamide
typically crystallizes in the Triclinic system with space group P-1.

Conformation and Geometry
Molecular Shape: The molecule adopts a "V" or "U" shape folded around the S-N bond.

Torsion Angles: The

torsion angle deviates significantly from planarity (

), minimizing steric clash between the sulfonyl oxygens and the ortho-chloro substituent.

The "Ortho" Effect: The chlorine atom at the ortho position forces the aniline ring to twist

relative to the sulfonamide plane, reducing conjugation but enhancing specific binding pocket

fits in biological targets.

Supramolecular Interactions
The crystal packing is dominated by a robust hydrogen-bonding network.

Intramolecular: A weak

interaction is often observed, locking the conformation of the aniline ring.

Intermolecular: Strong

hydrogen bonds link molecules into centrosymmetric dimers or infinite 1D chains, depending
on the specific polymorph or solvent used.
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Figure 2: Hierarchy of hydrogen bonding interactions stabilizing the crystal lattice.

Computational Electronic Structure (DFT)[3][6]
Density Functional Theory (DFT) calculations (typically B3LYP/6-311++G(d,p)) provide insight

into the reactivity and stability of the molecule.

Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 2-chlorophenyl

(aniline) ring. This region acts as the electron donor in interactions.

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzenesulfonyl moiety,

specifically the S=O groups and the phenyl ring. This region is susceptible to nucleophilic

attack.

Energy Gap (
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): A large HOMO-LUMO gap (typically ~4-5 eV) indicates high chemical hardness and kinetic
stability, suggesting the molecule is stable under physiological conditions but reactive
enough for enzymatic binding.

Molecular Electrostatic Potential (MEP)
Negative Potential (Red): Concentrated on the Sulfonyl oxygens (

). These are the primary hydrogen bond acceptors.

Positive Potential (Blue): Concentrated on the Sulfonamide proton (

). This is the primary hydrogen bond donor.

Implication: This distinct charge separation facilitates strong electrostatic interactions with

receptor active sites (e.g., the Zinc binding site in Carbonic Anhydrase).

Biological Implications & SAR[7]
The N-(2-Chlorophenyl)benzenesulfonamide scaffold is a validated pharmacophore.

Structure-Activity Relationship (SAR)
Sulfonamide Group (

): Essential for biological activity. It mimics the transition state of hydrolysis in various
enzymatic reactions.

2-Chloro Substituent:

Lipophilicity: Increases

, enhancing membrane permeability compared to the unsubstituted analog.

Steric Lock: The ortho-Cl restricts rotation, potentially reducing the entropic penalty upon

binding to a rigid protein pocket.

Target Potential:

Carbonic Anhydrase Inhibition: The sulfonamide nitrogen binds to the Zn
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ion in the enzyme active site.

Anticancer: Derivatives have shown activity against MCF-7 (breast cancer) lines by

disrupting microtubule dynamics or inhibiting cell cycle progression in the G2/M phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Chemical Structure & Analysis of N-(2-
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chlorophenyl-benzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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